molecular formula C28H30N2O6S B142302 (S)-(-)-Win 55,212 mesylate CAS No. 137795-17-6

(S)-(-)-Win 55,212 mesylate

Cat. No. B142302
CAS RN: 137795-17-6
M. Wt: 522.6 g/mol
InChI Key: FSGCSTPOPBJYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-(-)-Win 55,212 mesylate” is a member of the aminoalkylindole class of compounds . It has been used as a high-affinity cannabinoid agonist for intraperitoneal injection into rats to induce behavioral sensitization .


Synthesis Analysis

The synthesis of “(S)-(-)-Win 55,212 mesylate” involves a complex process. The compound is an inactive enantiomer of WIN 55,212-2 . It is a solid substance with a molecular weight of 522.61 .


Molecular Structure Analysis

The linear formula of “(S)-(-)-Win 55,212 mesylate” is C27H26N2O3 · CH3SO3H . The molecular structure of this compound is complex, involving multiple rings and functional groups .


Physical And Chemical Properties Analysis

“(S)-(-)-Win 55,212 mesylate” is a solid substance . It is soluble in DMSO and methanol, and its optical activity is [α]/D −48.0°, c = 0.246 in DMSO (lit.) .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

“(S)-(-)-Win 55,212 mesylate” has been utilized in the development and validation of HPLC methods. HPLC is a critical analytical tool for assessing drug products, and the compound can serve as a reference in the separation, identification, and quantification of medicinal products and related materials . The validation process involves establishing the performance and limitations of the technique, which is essential for ensuring the quality and safety of pharmaceutical products.

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Research has explored the use of “(S)-(-)-Win 55,212 mesylate” in the formulation of SMEDDS to improve oral bioavailability . These systems are isotropic mixtures that form microemulsions upon mild agitation, enhancing the solubilization and absorption of drugs. The compound’s properties may be leveraged to optimize such delivery systems for better therapeutic outcomes.

Molecular Mobility and Stability Studies

The compound has been the subject of studies focusing on the molecular mobility and stability of amorphous pharmaceuticals . Understanding the behavior of “(S)-(-)-Win 55,212 mesylate” under various conditions can inform the development of stable drug formulations with extended shelf lives.

Psychological Research

In the field of psychology, “(S)-(-)-Win 55,212 mesylate” may be used to investigate the effects of substances on behavior and cognitive functions. It can serve as a tool in experimental setups to understand the neurological underpinnings of psychological phenomena .

Cancer Research

“(S)-(-)-Win 55,212 mesylate” has potential applications in cancer research, particularly in studying the mechanisms of microtubule-targeting agents . Its unique properties could provide insights into the development of novel therapeutic strategies for treating various types of cancer.

Research Methodology Optimization

The compound can be used to refine research methodologies. By serving as a test subject in methodological experiments, it can help in the development of more accurate, reliable, and reproducible research techniques .

Mechanism of Action

“(S)-(-)-Win 55,212 mesylate” acts as a competitive neutral antagonist of the human cannabinoid CB2 receptor . It neither antagonizes nor mimics the effects of Δ9-THC on rat cerebellar membranes, which presumably express the CB1 receptor .

Safety and Hazards

The safety data sheet for “(S)-(-)-Win 55,212 mesylate” suggests that it should be handled with care. It is recommended to use personal protective equipment and avoid dust formation . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGCSTPOPBJYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017329
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-Win 55,212 mesylate

CAS RN

137795-17-6
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Example 2A above, (+)-3-(4-morpholinylmethyl) -5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine methanesulfonate (11.6 g from methanol/diethyl ether), m.p. 256°-259° C., [α]D25 =+40.2° (1% in DMF) was prepared by reaction of 15.5 g (0.062 mole) of (+)-3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine with 15.8 g (0.075 mole) of 4-(1-naphthyl)-2,4-butanedione in 500 ml of toluene in the presence of a catalytic amount of pyridine 3-nitrobenzenesulfonate (the 2,4-diketone being prepared by reaction of methyl 1-naphthyl ketone with ethyl acetate in the presence of sodium hydride and ethanol in diethyl ether), followed by cyclization of the resulting hydrazone by refluxing the latter in 300 ml of glacial acetic acid and recrystallization of the product from methanol/diethyl ether.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4-diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Similarly (-)-3-(4-morpholinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine methanesulfonate (7.2 g), m.p. 256°-260° C., [α]D25 =-39.4° (1% in DMF) was prepared by reaction of 9.3 g (0.037 mole) of (-)3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine with 9.5 g (0.045 mole) of 4-(1-naphthyl)-2,4-butanedione in toluene in the presence of a catalytic amount of pyridine 3-nitrobenzenesulfonate followed by cyclization of the resulting hydrazone by refluxing in glacial acetic acid and recrystallization of the product from methanol/diethyl ether.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-Win 55,212 mesylate
Reactant of Route 2
(S)-(-)-Win 55,212 mesylate
Reactant of Route 3
Reactant of Route 3
(S)-(-)-Win 55,212 mesylate
Reactant of Route 4
Reactant of Route 4
(S)-(-)-Win 55,212 mesylate
Reactant of Route 5
(S)-(-)-Win 55,212 mesylate
Reactant of Route 6
Reactant of Route 6
(S)-(-)-Win 55,212 mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.